An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile for Researchers and Drug Development Professionals
Introduction
1-(Hydroxymethyl)cyclopropaneacetonitrile, registered under CAS number 152922-71-9, is a bifunctional organic molecule featuring a unique strained cyclopropane ring.[1][2] This structural motif, combined with the presence of both a hydroxyl and a nitrile functional group, makes it a valuable and versatile building block in modern organic synthesis.[1][3] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and allergic rhinitis.[4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-(Hydroxymethyl)cyclopropaneacetonitrile, tailored for professionals in chemical research and drug development.
Chemical Structure and Physicochemical Properties
The core of 1-(Hydroxymethyl)cyclopropaneacetonitrile consists of a central quaternary carbon atom which is part of a three-membered cyclopropane ring. This carbon is substituted with a hydroxymethyl group (-CH₂OH) and a cyanomethyl group (-CH₂CN). The strained nature of the cyclopropane ring imparts distinct reactivity to the molecule.[1]
A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some physical properties have been reported, others are based on computational predictions and should be considered as such.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile | [7] |
| CAS Number | 152922-71-9 | [2][3][8] |
| Molecular Formula | C₆H₉NO | [2][3] |
| Molecular Weight | 111.14 g/mol | [3][9] |
| Appearance | Colorless to dark yellow or dark orange oil/liquid; may also be a white crystal | [3][10] |
| Boiling Point | 245.1°C at 760 mmHg (Predicted) | [10][11] |
| Melting Point | 70-71 °C | [10] |
| Density | 1.098 g/cm³ (Predicted) | [10][11] |
| Solubility | Soluble in water, chloroform, and methanol (slightly). | [3][11] |
| Flash Point | 102.1°C | [10] |
| Refractive Index | 1.489 | [10] |
Below is a 2D representation of the chemical structure of 1-(Hydroxymethyl)cyclopropaneacetonitrile, generated using the DOT language.
Caption: 2D Structure of 1-(Hydroxymethyl)cyclopropaneacetonitrile.
Spectroscopic Characterization
While detailed experimental spectra are not widely available in the public domain, the structural features of 1-(Hydroxymethyl)cyclopropaneacetonitrile suggest key characteristic signals in various spectroscopic analyses.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the hydroxymethyl and cyanomethyl groups, as well as complex multiplets for the cyclopropane ring protons. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon signals. The nitrile carbon will appear significantly downfield, while the quaternary carbon of the cyclopropane ring and the carbons of the hydroxymethyl and cyanomethyl groups will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹). A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ will be indicative of the C≡N stretch of the nitrile group. C-H stretching and bending vibrations for the alkyl groups will also be present.
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight of 111.14. Common fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, or the cyanomethyl group.
Synthesis and Manufacturing
Several synthetic routes to 1-(Hydroxymethyl)cyclopropaneacetonitrile have been patented, reflecting its industrial importance. A common strategy involves the construction of the cyclopropane ring followed by the introduction or modification of the functional groups.
One representative synthesis is outlined in the workflow below:
Caption: A generalized synthetic workflow for 1-(Hydroxymethyl)cyclopropaneacetonitrile.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite representation based on patented methodologies and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 1-(Bromomethyl)cyclopropyl Methanol from Tribromoneopentyl Alcohol
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add tribromoneopentyl alcohol and an organic solvent (e.g., an alcohol or ether).
-
Add zinc powder and a catalyst under an inert atmosphere.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).
-
Cool the reaction mixture and quench cautiously.
-
Filter the mixture to remove unreacted zinc and zinc salts.
-
The filtrate, containing 1-(bromomethyl)cyclopropyl methanol, can be concentrated and used in the next step, with or without further purification.
Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile
-
Dissolve the crude or purified 1-(bromomethyl)cyclopropyl methanol in a suitable polar aprotic solvent such as DMF.
-
Add a cyanide source, such as sodium cyanide, to the solution.
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile as a liquid or low-melting solid.
Chemical Reactivity and Applications
The reactivity of 1-(Hydroxymethyl)cyclopropaneacetonitrile is dictated by its two primary functional groups: the primary alcohol and the nitrile.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate, mesylate, or halide). This latter transformation is crucial for its use in the synthesis of Montelukast, where the hydroxyl group is activated for subsequent nucleophilic substitution. For instance, it can be reacted with bromine and an organic phosphine to yield 1-(bromomethyl)cyclopropaneacetonitrile.[5][12]
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropaneacetic acid. It can also be reduced to a primary amine.
The primary and most well-documented application of this compound is as a key building block for the side chain of Montelukast.[4][5] In this synthesis, the hydroxyl group is typically activated, for example, by conversion to a mesylate, and then displaced by a thiol-containing fragment to form the final thioether linkage present in the drug molecule.
Safety and Handling
1-(Hydroxymethyl)cyclopropaneacetonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[13] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[7]
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Some suppliers recommend refrigeration for storage.[13]
Conclusion
1-(Hydroxymethyl)cyclopropaneacetonitrile is a molecule of significant synthetic utility, primarily driven by its role in the production of the blockbuster drug Montelukast. Its unique combination of a strained cyclopropane ring and versatile hydroxyl and nitrile functional groups provides a platform for a range of chemical transformations. This guide has summarized its core chemical and physical properties, provided an illustrative synthetic protocol, and discussed its reactivity and handling considerations. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for process optimization and the design of novel synthetic strategies.
References
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. Available at: [Link]
-
1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem. Available at: [Link]
- CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
[1-(Hydroxymethyl)cyclopropyl]acetonitrile. Chemsrc. Available at: [Link]
- WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO. PubChem. Available at: [Link]
-
1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. PharmaCompass.com. Available at: [Link]
-
CAS No : 152922-71-9 | Product Name : 1-(Hydroxymethyl)cyclopropaneacetonitrile. Pharmaffiliates. Available at: [Link]
- US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Google Patents.
-
A Process For Preparation Of Montelucast Intermediate. Quick Company. Available at: [Link]
- US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Google Patents.
-
1-(Hydroxymethyl)cyclopropaneacetonitrile CAS#: 152922-71-9. ChemWhat. Available at: [Link]
Sources
- 1. CAS 152922-71-9: 1-(Hydroxymethyl)cyclopropaneacetonitrile [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]
- 5. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Page loading... [guidechem.com]
- 11. 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9 [chemicalbook.com]
- 12. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 13. CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc [chemsrc.com]
